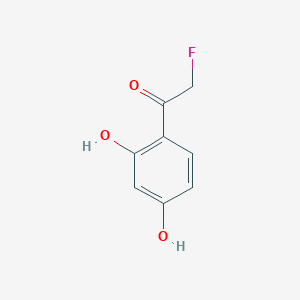

4-(2,3-Dichlorophenyl)-4-oxobutanoic acid

Descripción general

Descripción

4-(2,3-Dichlorophenyl)-4-oxobutanoic acid is a compound that is not directly described in the provided papers. However, compounds with similar structures and functionalities have been synthesized and characterized, which can provide insights into the potential properties and reactivity of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid. For instance, compounds with chlorophenyl groups and oxobutanoic acid moieties have been studied for their crystal structures, biological activities, and interactions with DNA .

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions or ring-opening reactions with appropriate precursors. For example, a compound with a similar structure was synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Another related compound was synthesized by Knoevenagel condensation reaction of 4-chlorobenzaldehyde and ethyl acetoacetate . These methods could potentially be adapted for the synthesis of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . These studies provide information on the geometrical parameters and conformation of the molecules, which are crucial for understanding the reactivity and potential biological activity of these compounds. The presence of intramolecular hydrogen bonds and the conformation of the molecules in the crystal lattice can influence the photochemical behavior of these compounds .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been explored through various analyses. For example, the interaction of a related compound with DNA suggests that it can intercalate with SS-DNA, which is indicative of potential biological activity . Another study used density functional theory to examine the stability and charge delocalization within the molecule, which is important for understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic techniques such as FT-IR, NMR, and UV-Vis . These studies provide information on the vibrational modes, electronic structure, and absorption properties of the compounds. Additionally, thermal analysis has been used to determine the stability of these compounds . The presence of chlorophenyl groups and the oxobutanoic acid moiety can influence the acidity, solubility, and potential for forming intermolecular interactions.

Aplicaciones Científicas De Investigación

Molecular Docking and Vibrational Studies

4-(2,3-Dichlorophenyl)-4-oxobutanoic acid and its derivatives have been investigated for their molecular structures and reactivity. Molecular docking studies reveal that these compounds play a significant role in bonding, suggesting potential biological activities, particularly in inhibiting Placenta growth factor (PIGF-1) (Vanasundari et al., 2018). Additionally, spectroscopic studies (FT-IR, FT-Raman) and theoretical calculations (DFT) have been used to analyze the vibrational bands and stability of these molecules, indicating their promise as nonlinear optical materials due to their dipole moment and hyperpolarizabilities (Raju et al., 2015).

Synthesis and Characterization

The synthesis and characterization of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid derivatives have been a focus of several studies. These include the synthesis and structural confirmation using techniques like IR, NMR, and X-ray diffraction. The thermal stability and wavelength absorption of these compounds have also been analyzed, contributing to our understanding of their physical and chemical properties (Nayak et al., 2014).

Application in Advanced Oxidation Processes

Research has explored the use of derivatives of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid in advanced oxidation processes, particularly in the degradation of aqueous organic pollutants. This includes the study of reaction kinetics, mechanisms, and the generation of hydroxyl radicals for effective pollutant removal (Bokare & Choi, 2011).

Biochemical Studies

In biochemical research, derivatives of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid have been identified as intermediates in various biological processes. For instance, studies have explored its role in the biosynthesis of ethylene from methionine in bacteria and fungi (Billington et al., 1979).

Nonlinear Optical Applications

The nonlinear optical properties of these compounds have been extensively studied, indicating their potential applications in this field. This includes the investigation of their hyperpolarizability and electronic properties, which are essential for the development of nonlinear optical materials (Mary et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2,3-dichlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c11-7-3-1-2-6(10(7)12)8(13)4-5-9(14)15/h1-3H,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPLPJUODUTOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563260 | |

| Record name | 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dichlorophenyl)-4-oxobutanoic acid | |

CAS RN |

32003-41-1 | |

| Record name | 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

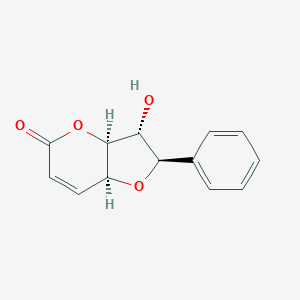

![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)